C27H21ClFN3O5
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Overview
Description
The compound with the molecular formula C27H21ClFN3O5 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of aromatic rings, halogen atoms, and functional groups that contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H21ClFN3O5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of Friedel-Crafts acylation reactions.
Introduction of Functional Groups:
Final Assembly: The final step includes the coupling of different intermediates through condensation reactions under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
C27H21ClFN3O5: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
C27H21ClFN3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C27H21ClFN3O5 involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
C27H21ClFN3O5: can be compared with similar compounds based on its structure and reactivity. Some similar compounds include:
C27H21ClFN3O4: Differing by one oxygen atom, this compound may have different reactivity and applications.
C27H21ClFN3O6: With an additional oxygen atom, this compound may exhibit different chemical properties and biological activities.
C27H21ClFN2O5: Lacking one nitrogen atom, this compound may have unique reactivity and applications.
Properties
Molecular Formula |
C27H21ClFN3O5 |
---|---|
Molecular Weight |
521.9 g/mol |
IUPAC Name |
(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-[(4-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21ClFN3O5/c28-15-4-7-18-17(11-15)27(26(37)30-18)23-22(19(31-27)9-14-3-8-20(33)21(34)10-14)24(35)32(25(23)36)12-13-1-5-16(29)6-2-13/h1-8,10-11,19,22-23,31,33-34H,9,12H2,(H,30,37)/t19?,22-,23+,27?/m1/s1 |
InChI Key |
AIDJWWQNVDPMAL-OHXFUWEMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Cl)NC4=O)NC3CC6=CC(=C(C=C6)O)O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Cl)NC4=O)CC6=CC(=C(C=C6)O)O)F |
Origin of Product |
United States |
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